molecular formula C9H16O5 B1330011 2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN CAS No. 59906-91-1

2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN

Cat. No.: B1330011
CAS No.: 59906-91-1
M. Wt: 204.22 g/mol
InChI Key: GBNDEYSVQZWALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN is an organic compound characterized by its furan ring structure with methoxy and dimethoxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN typically involves the reaction of furan derivatives with methoxy and dimethoxymethyl reagents. One common method includes the use of salicylaldehyde and dimethyl acetal (methanol acetal) to introduce the methoxy groups onto the furan ring. The reaction conditions often require a catalyst, such as copper (I) iodide, and an oxidant like dimethyl sulfoxide to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure efficient and scalable synthesis. The use of bimetallic catalysts, such as nickel-copper alloy nanocatalysts, can enhance the reaction efficiency and selectivity, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: Substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be modified to create derivatives with potential biological activity.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The furan ring structure also contributes to its chemical behavior, allowing it to engage in various reactions and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethoxymethyl)phenol: This compound has a similar methoxy and dimethoxymethyl substitution pattern but on a phenolic ring instead of a furan ring.

    2,5-Dimethoxyfuran: This compound shares the furan ring structure with methoxy substituents but lacks the dimethoxymethyl group.

Uniqueness

2,5-DIHYDRO-2,5-DIMETHOXY-2-DIMETHOXYMETHYLFURAN is unique due to its combination of methoxy and dimethoxymethyl groups on a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

5-(dimethoxymethyl)-2,5-dimethoxy-2H-furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-10-7-5-6-9(13-4,14-7)8(11-2)12-3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNDEYSVQZWALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(O1)(C(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975330
Record name 2-(Dimethoxymethyl)-2,5-dimethoxy-2,5-dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59906-91-1
Record name 2-(Dimethoxymethyl)-2,5-dihydro-2,5-dimethoxyfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59906-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethoxymethyl)-2,5-dihydro-2,5-dimethoxyfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059906911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethoxymethyl)-2,5-dimethoxy-2,5-dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethoxymethyl)-2,5-dihydro-2,5-dimethoxyfuran
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